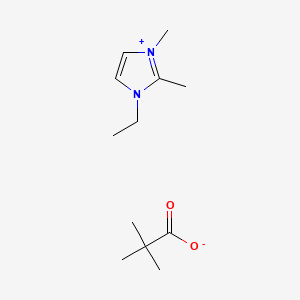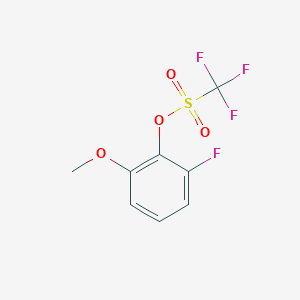
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate is an organic compound that belongs to the class of trifluoromethanesulfonates It is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring substituted with a fluoro and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate typically involves the reaction of 2-fluoro-6-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the triflic acid by-product. The reaction proceeds as follows:
2-Fluoro-6-methoxyphenol+Trifluoromethanesulfonic anhydride→(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate+Triflic acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as an electrophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phenyl derivatives.
Cross-Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate primarily involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the phenyl ring. This makes the compound highly reactive towards nucleophiles, facilitating various substitution and coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but with a methyl group instead of a phenyl ring. It is also a strong electrophile used in methylation reactions.
2-Methoxyphenyl trifluoromethanesulfonate: Similar structure but without the fluoro substituent. It is used in similar types of reactions but may have different reactivity due to the absence of the fluoro group.
Uniqueness
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. The fluoro group increases the compound’s reactivity and stability, while the methoxy group can influence the compound’s solubility and interaction with other molecules.
Propiedades
Fórmula molecular |
C8H6F4O4S |
|---|---|
Peso molecular |
274.19 g/mol |
Nombre IUPAC |
(2-fluoro-6-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F4O4S/c1-15-6-4-2-3-5(9)7(6)16-17(13,14)8(10,11)12/h2-4H,1H3 |
Clave InChI |
CACLUQKGWKFLGH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)F)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


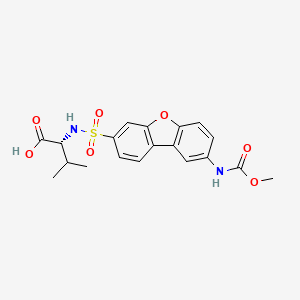
![6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
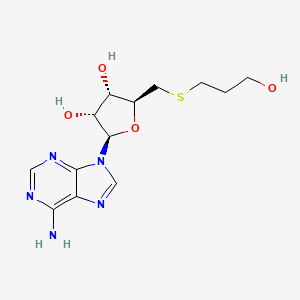
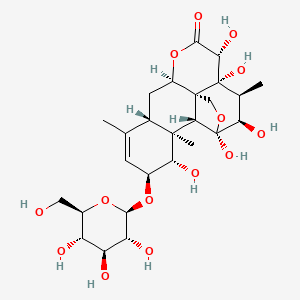
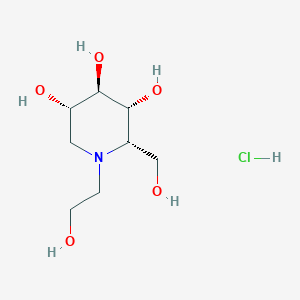
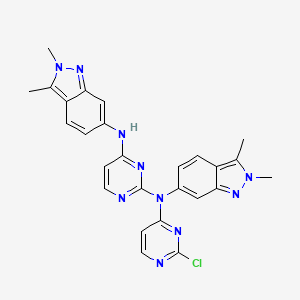
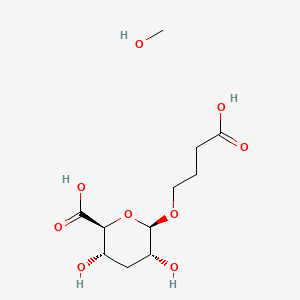
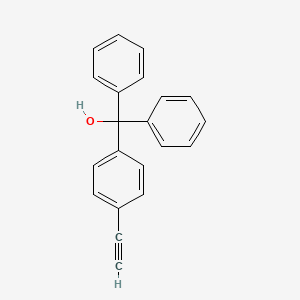
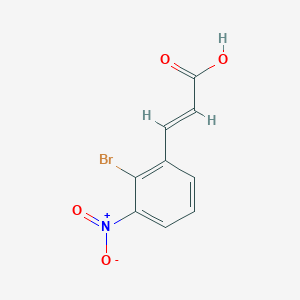
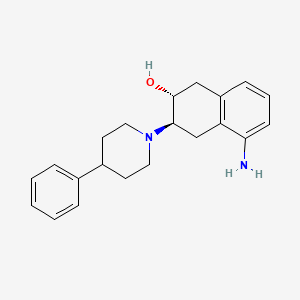
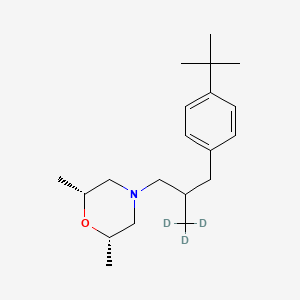
![{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B13442405.png)
![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)
